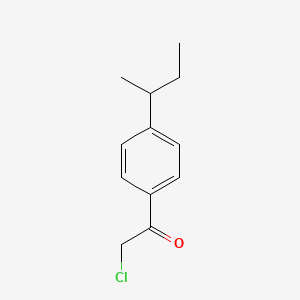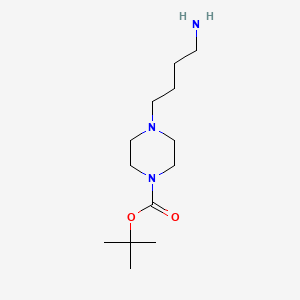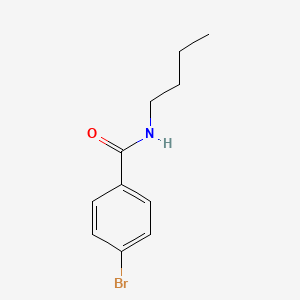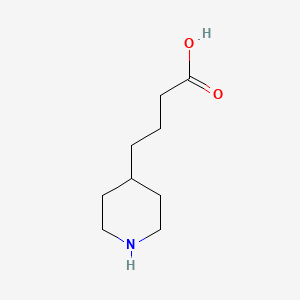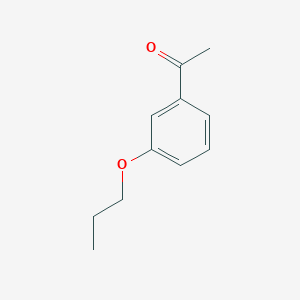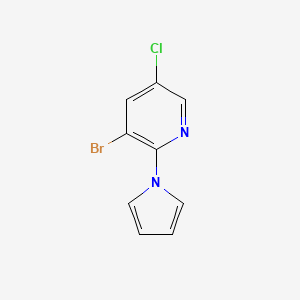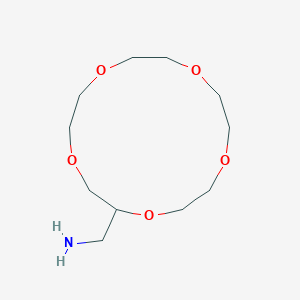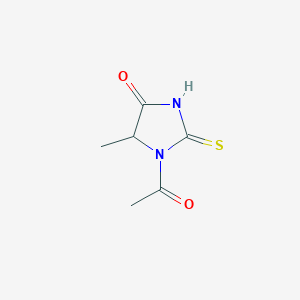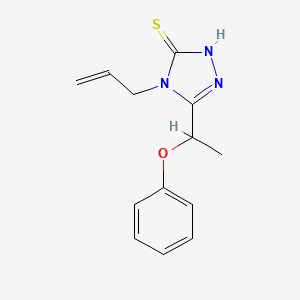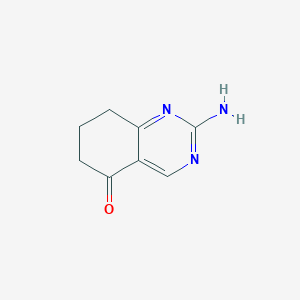
Monobutyltin oxide
Übersicht
Beschreibung
It appears as a white, amorphous powder that is almost insoluble in water and most organic solvents but can dissolve in bases and mineral acids . This compound is widely used as a catalyst and stabilizer in various chemical processes.
Wirkmechanismus
Target of Action
Butyltin oxide, also known as Monobutyltin oxide, is an organotin compound
Mode of Action
Butyltin oxide is used as a reagent and a catalyst . It is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .
Biochemical Pathways
It is known that organotin compounds can induce endoplasmic reticulum (er) stress, increase intracellular calcium levels, activate nfkb and nfat, and cause oxidative stress, leading to apoptosis .
Result of Action
Organotin compounds are known to cause various effects at the molecular and cellular level, including oxidative stress and apoptosis .
Action Environment
For instance, the safety data sheet for Di-n-butyltin oxide suggests that it should be stored in a well-ventilated place and kept tightly closed .
Biochemische Analyse
Biochemical Properties
Monobutyltin oxide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins to facilitate esterification and transesterification reactions. The compound’s catalytic properties enable it to shorten reaction times and reduce energy consumption. This compound is known to interact with polyhydric alcohols, preventing their oxidative decomposition and dehydration . This interaction is crucial in maintaining the integrity of the final product in industrial processes.
Cellular Effects
This compound has been observed to influence cellular processes, particularly in its role as a catalyst. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to reduce reaction times and energy consumption can lead to more efficient cellular metabolism. Additionally, this compound’s interactions with polyhydric alcohols can impact cellular processes by preventing oxidative stress and maintaining cellular integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst by facilitating the conversion of functional groups during chemical reactions. The compound’s ability to reduce undesirable side reactions, such as dehydration and oxidative decomposition, is attributed to its interaction with polyhydric alcohols . These interactions help maintain the stability and quality of the final product in industrial applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a shelf life of at least six months when stored in its original sealed packaging . Over time, this compound continues to maintain its catalytic properties, ensuring consistent performance in chemical reactions. Long-term studies have shown that the compound remains effective in reducing reaction times and energy consumption, even after extended periods of storage .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate chemical reactions without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s catalytic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The compound interacts with enzymes and cofactors to facilitate these reactions, ensuring efficient conversion of substrates into desired products . Its role in preventing oxidative decomposition and dehydration further supports its involvement in maintaining metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility in bases and mineral acids enable it to be effectively transported to target sites . Its distribution within cells ensures that it can interact with specific biomolecules to facilitate chemical reactions and maintain cellular integrity.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it can exert its catalytic effects . This localization is crucial for maintaining the efficiency and effectiveness of chemical reactions within cells, ensuring that this compound can interact with the necessary biomolecules to facilitate desired outcomes.
Vorbereitungsmethoden
Monobutyltin oxide is typically synthesized by reacting monobutyltin trichloride with sodium carbonate in the presence of ammonia . The reaction conditions involve careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where the reactants are mixed and heated under controlled conditions to produce this compound efficiently .
Analyse Chemischer Reaktionen
Monobutyltin oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide.
Hydrolysis: In the presence of water, it hydrolyzes to form butyltin hydroxide and other tin-containing species.
Condensation: It can undergo condensation reactions to form dimers or polymers.
Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions but often include various tin oxides and hydroxides .
Wissenschaftliche Forschungsanwendungen
Monobutyltin oxide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in esterification, transesterification, and polycondensation reactions.
Biology: Research into its effects on biological systems is ongoing, particularly its interactions with cellular components.
Medicine: While not widely used in medicine, its potential effects on biological systems are of interest for future applications.
Vergleich Mit ähnlichen Verbindungen
Monobutyltin oxide is unique among organotin compounds due to its specific catalytic properties and stability. Similar compounds include:
Dibutyltin oxide: Used in similar applications but has different reactivity and stability profiles.
Tributyltin oxide: Known for its use as a biocide but has higher toxicity.
Tetrabutyltin: Used in organic synthesis but lacks the catalytic efficiency of this compound.
This compound stands out due to its balance of catalytic efficiency, stability, and lower toxicity compared to other organotin compounds .
Eigenschaften
InChI |
InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51590-67-1 | |
| Record name | Stannane, butyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?
A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].
Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?
A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.
Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?
A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.
Q4: Can you provide an example of a specific application for an MBTO-derived compound?
A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).
Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?
A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].
Q6: Are there any environmental concerns associated with using MBTO?
A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.
Q7: How does MBTO contribute to the development of UV-curable ink Braille?
A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


